![molecular formula C20H19N5OS B2619839 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013805-53-2](/img/structure/B2619839.png)

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

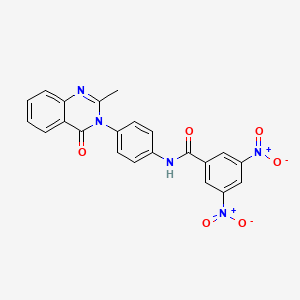

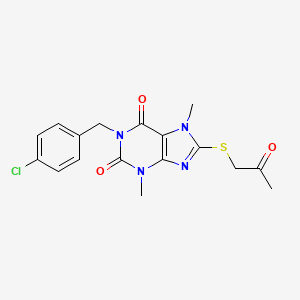

The compound “1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a pyrazole, and a carboxamide . Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring. They are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzothiazole and pyrazole rings contribute to the rigidity of the molecule, while the isopropyl and methyl groups add some flexibility .

Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the N-H bond in N-monoalkylated BT-sulfonamides could be involved in N-alkylation reactions .

科学的研究の応用

Anti-Parkinsonian Activity

Parkinson’s disease (PD) is a chronic neurodegenerative disorder characterized by the degeneration of the nigrostriatal dopaminergic system. Research has explored compounds that can alleviate PD symptoms. Notably, 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide derivatives have shown promise as anti-Parkinsonian agents. Key findings include:

- Haloperidol-Induced Catalepsy : These compounds effectively alleviate haloperidol-induced catalepsy in mice, indicating potential therapeutic benefits .

- Oxidative Stress Reduction : Biochemical estimations revealed neuroprotective properties associated with these derivatives, including reduced malondialdehyde (MDA) levels and enhanced antioxidant activity (glutathione, superoxide dismutase, and glutathione peroxidase) .

- Molecular Docking : Molecular docking studies demonstrated strong binding interactions with adenosine A2A receptors, suggesting their potential as antagonists for further development .

- Lipinski’s Rule of 5 : These compounds adhere to Lipinski’s rule, making them suitable drug candidates for treating Parkinson’s disease .

Antiproliferative Activity

Exploring cancer therapeutics, 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide derivatives have been evaluated for their antiproliferative effects. In vitro studies demonstrated potent cytotoxicity against human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) .

Antimicrobial Properties

These derivatives have also been investigated for their antimicrobial activity. While further studies are needed, their potential as antimicrobial agents warrants attention .

Dihydro-[1,2,4]triazolo[4,3-a]pyrimidine Derivatives

Additionally, related benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives have been synthesized and characterized. These compounds hold promise for various applications, although specific details require further exploration .

将来の方向性

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Pharmacokinetics

It is noted that none of the synthesized benzothiazole derivatives violated lipinski’s rule, making them suitable drug candidates for the treatment of diseases . Lipinski’s rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

tuberculosis , indicating that they may have bactericidal or bacteriostatic effects.

Action Environment

It is worth noting that the synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . These methods may have implications for the stability and efficacy of the compound under different environmental conditions.

特性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(3-methylpyridin-2-yl)-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-12(2)16-11-15(19(26)23-18-13(3)7-6-10-21-18)24-25(16)20-22-14-8-4-5-9-17(14)27-20/h4-12H,1-3H3,(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMFTEOHOFVWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=NN(C(=C2)C(C)C)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2619756.png)

![Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2619758.png)

![(Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2619763.png)

![5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2619764.png)

![4-benzoyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2619766.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2619768.png)

![4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2619769.png)

![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2619772.png)